methyl 2-(5-oxopyrrolidin-2-yl)acetate

Catalog No.
S6522740
CAS No.
82435-96-9
M.F
C7H11NO3
M. Wt
157.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(5-oxopyrrolidin-2-yl)acetate

CAS Number

82435-96-9

Product Name

methyl 2-(5-oxopyrrolidin-2-yl)acetate

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is an organic compound characterized by the molecular formula C7H11NO3C_7H_{11}NO_3 and a molecular weight of approximately 157.17 g/mol. This compound features a pyrrolidine ring, which is a five-membered lactam structure containing one nitrogen atom, along with an acetic acid moiety. It is primarily recognized for its utility as a building block in organic synthesis and its potential applications in medicinal chemistry due to its unique structural properties.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, typically employing reagents like sodium methoxide or potassium tert-butoxide.

The major products from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Research indicates that methyl 2-(5-oxopyrrolidin-2-yl)acetate exhibits various biological activities, although specific mechanisms of action are not fully elucidated. Its structural similarities to other biologically active compounds suggest potential interactions with biological targets, making it a candidate for further pharmacological studies. Interaction studies often focus on its binding affinity to enzymes and proteins, which may provide insights into its therapeutic potential.

The synthesis of methyl 2-(5-oxopyrrolidin-2-yl)acetate can be accomplished through several methods:

  • Reaction of Pyrrolidine Derivative with Methyl Acetate: One common method involves reacting a pyrrolidine derivative with methyl acetate under acidic conditions to yield the desired ester.
  • Base-Catalyzed Reaction: Another approach includes the reaction of pyrrolidine-2-one with methyl bromoacetate in the presence of a base such as sodium hydride, typically performed under reflux conditions in an aprotic solvent like dimethylformamide.

In industrial settings, large-scale batch reactions are often employed to ensure high yield and purity of the final product.

Methyl 2-(5-oxopyrrolidin-2-yl)acetate has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates.
  • Biological Research: It aids in studying enzyme mechanisms and protein-ligand interactions.
  • Agrochemicals: The compound is also used in producing specialty chemicals and agrochemicals.

Interaction studies involving methyl 2-(5-oxopyrrolidin-2-yl)acetate focus on its binding affinity and activity against biological targets. These investigations are essential for understanding the compound's mechanism of action and optimizing it for further development. Such studies help elucidate how this compound interacts at the molecular level with various biomolecules, potentially leading to new therapeutic applications.

Several compounds share structural similarities with methyl 2-(5-oxopyrrolidin-2-yl)acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetateContains a hydroxyl groupPotentially enhanced solubility and bioactivity
Methyl 2-(5-methylpyrrolidin-2-yl)acetateMethyl substitution on the pyrrolidine ringMay exhibit different pharmacological profiles
Methyl 3-(5-oxopyrrolidin-2-yl)propanoatePropanoate instead of acetateDifferent ester functionality may alter reactivity

Methyl 2-(5-oxopyrrolidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to these similar compounds. This uniqueness enhances its value in synthetic chemistry and various research applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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